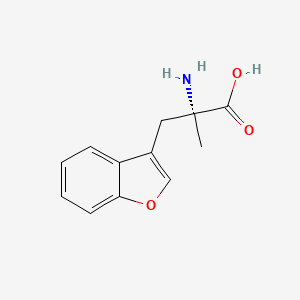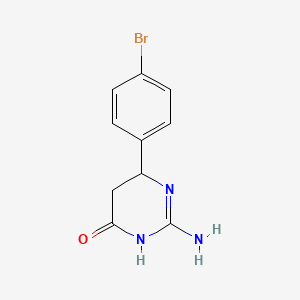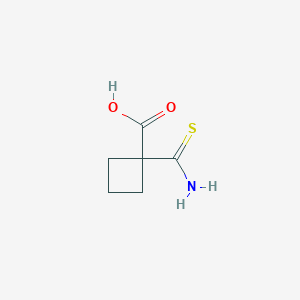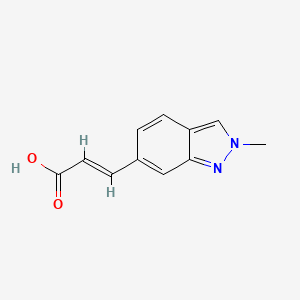
2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methacryloyl group and a carbonitrile group attached to the tetrahydroisoquinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product yield.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methacryloyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the methacryloyl group under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amino-tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of advanced materials, including polymers with specific properties
Mecanismo De Acción
The mechanism of action of 2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the methacryloyl and carbonitrile groups.
2-Methacryloyl-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the carbonitrile group.
6-Cyano-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the methacryloyl group.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with specific properties .
Propiedades
Fórmula molecular |
C14H14N2O |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enoyl)-3,4-dihydro-1H-isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C14H14N2O/c1-10(2)14(17)16-6-5-12-7-11(8-15)3-4-13(12)9-16/h3-4,7H,1,5-6,9H2,2H3 |
Clave InChI |
JAKCZAYFHGVYPL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)N1CCC2=C(C1)C=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-((1S,2R)-2-Aminocyclopropyl)-[1,1'-biphenyl]-3-ol hydrochloride](/img/structure/B12859415.png)






![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)




![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)
![3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12859489.png)
